

O-(4-Nitrobenzyl)hydroxylamine hydrochloride chemical properties

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Compound of Interest

Compound Name: O-(4-Nitrobenzyl)hydroxylamine
hydrochloride

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An In-depth Technical Guide to O-(4-Nitrobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and safety information for **O-(4-Nitrobenzyl)hydroxylamine hydrochloride**. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.

Core Chemical Properties

O-(4-Nitrobenzyl)hydroxylamine hydrochloride, also known as 4-Nitrobenzyloxyamine hydrochloride, is a reagent used in various chemical syntheses.^{[1][2]} It is particularly noted for its use in the derivatization of reducing sugars for ultraviolet absorption detection in HPLC analyses due to its strong UV chromophore.^[1] It also serves as a biochemical assay reagent for preparing N-(4-nitrobenzyloxy)-amino acid substrates for N-hydroxy peptide synthesis.^[3]

Quantitative Data Summary

The key physicochemical properties of **O-(4-Nitrobenzyl)hydroxylamine hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	2086-26-2	[1][4][5][6]
Molecular Formula	C ₇ H ₈ N ₂ O ₃ · HCl (or C ₇ H ₉ ClN ₂ O ₃)	[1][2][4][5][7]
Molecular Weight	204.61 g/mol	[1][2][4][5][7]
Appearance	Light yellow, white, or pale yellow crystalline powder/solid. [1][4][5][7]	[1][4][5][7]
Melting Point	213 - 217 °C (decomposes)	[1][4][5][7]
Boiling Point	226 °C (Note: Most sources report no data available as it decomposes)	[5][7]
Solubility	Slightly soluble in DMSO and Methanol.	[7]
Purity	Typically ≥98%.	[4][8]

Reactivity and Stability

Stability: The compound is stable under normal, recommended storage conditions.[5][6] It is, however, sensitive to light and is hygroscopic (absorbs moisture from the air).[5]

Storage: To ensure its stability, **O-(4-Nitrobenzyl)hydroxylamine hydrochloride** should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] It is also recommended to keep it in a dark place under an inert atmosphere at room temperature.[7]

Incompatible Materials: The compound should not be stored with strong oxidizing agents, strong bases, strong acids, or strong alkalis.[5][6]

Hazardous Decomposition Products: Upon thermal decomposition, it can release irritating gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

Experimental Protocols: Synthesis

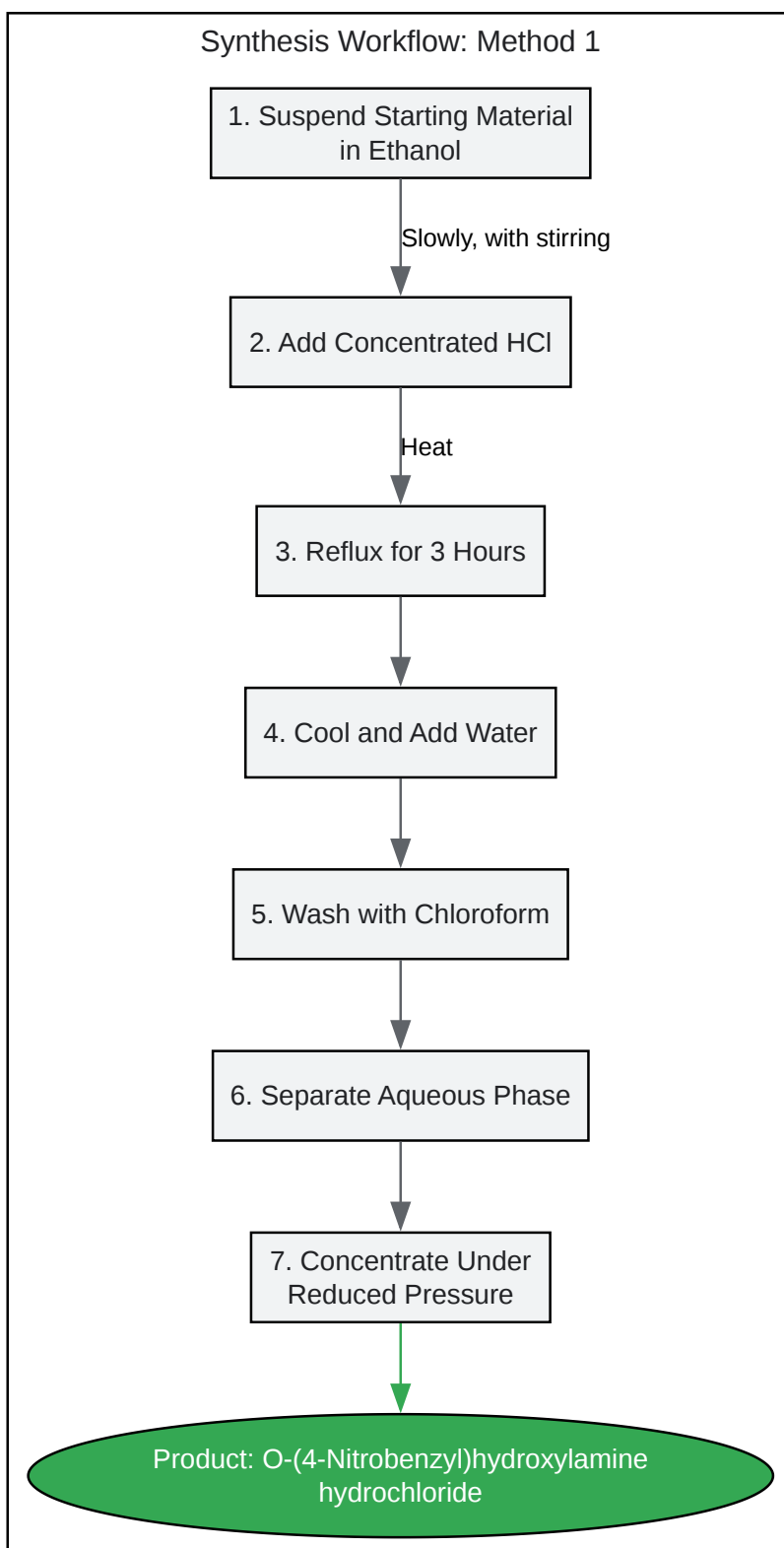
Detailed methodologies for the synthesis of **O-(4-Nitrobenzyl)hydroxylamine hydrochloride** have been reported. Two common methods are outlined below.

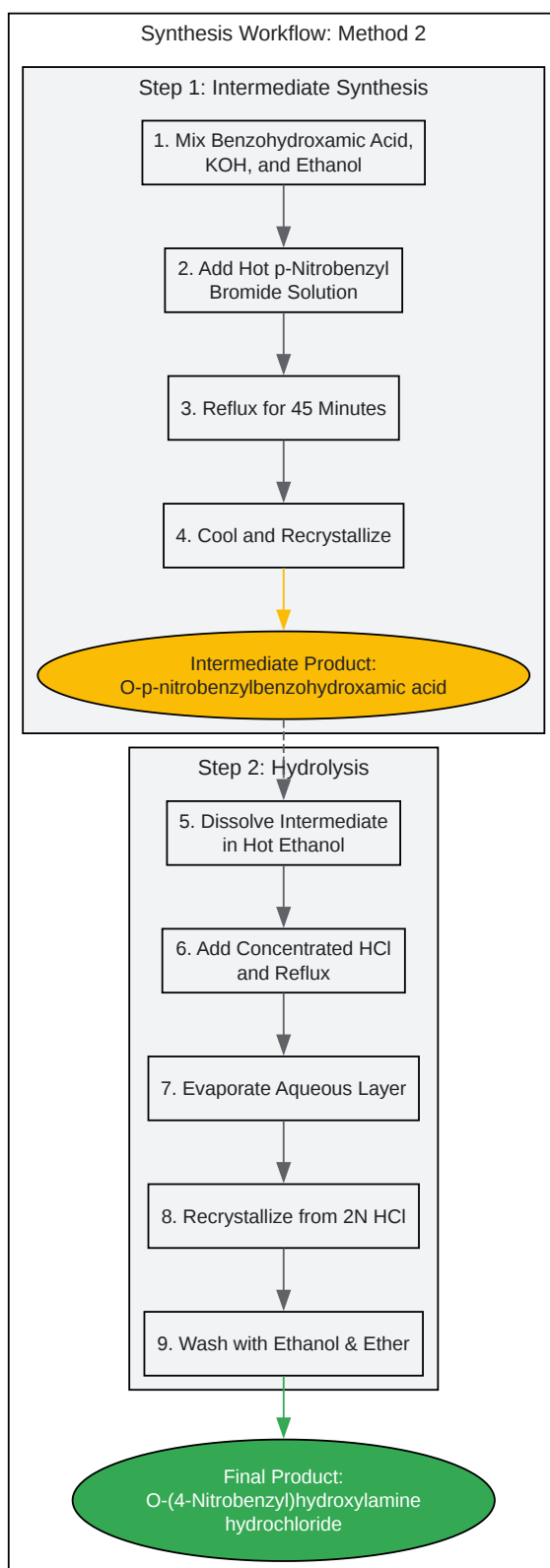
Method 1: Synthesis from 2-((4-nitrobenzyl)oxy)isoindoline-1,3-dione

This procedure involves the hydrolysis of an N-substituted phthalimide derivative.

Protocol:

- Suspend 2.00 g (6.71 mmol) of 2-((4-nitrobenzyl)oxy)isoindoline-1,3-dione in 10 mL of ethanol (EtOH).[\[1\]](#)
- Slowly add 20 mL of concentrated aqueous hydrochloric acid (HCl) to the suspension while stirring magnetically.[\[1\]](#)
- Heat the reaction mixture to reflux and maintain for 3 hours.[\[1\]](#)
- After the reaction is complete, cool the mixture slightly and add 30 mL of water (H₂O).[\[1\]](#)
- Wash the aqueous mixture with 20 mL of chloroform (CHCl₃) one time.[\[1\]](#)
- Separate the aqueous phase and concentrate it under reduced pressure.[\[1\]](#)
- This process yields **O-(4-Nitrobenzyl)hydroxylamine hydrochloride** as a milky white solid.[\[1\]](#)





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